methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate
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Description
Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.17058756 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds between the compound and key residues in the active site of CDK2 . The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the accumulation of cells in the G1 phase, preventing DNA replication and cell division . The compound may also induce apoptosis, a form of programmed cell death, further reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have good bioavailability
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Biological Activity
Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate (CAS Number: 920219-09-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N7O3, with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In a screening study involving multicellular spheroids (MCS), compounds from a drug library were evaluated for their ability to inhibit tumor growth. One notable finding was that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (MCF-7), indicating their potential as anticancer agents .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Triazole Derivative A | HCT-116 | 6.2 |
Triazole Derivative B | MCF-7 | 27.3 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies showed that compounds with similar structural features exhibited notable antibacterial and antifungal activities against a range of pathogens. For example, some derivatives were found to be more effective than standard antibiotics like rifampicin against Mycobacterium tuberculosis with inhibition rates exceeding 87% .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with triazole and pyrimidine structures often act as enzyme inhibitors in cancer metabolism and microbial resistance mechanisms.
- Targeting Cellular Signaling : The interaction with specific receptors involved in cell proliferation and apoptosis pathways has been documented for similar compounds.
- Induction of Oxidative Stress : Many triazole derivatives induce oxidative stress in cancer cells, leading to programmed cell death.
Study on Anticancer Efficacy
A significant study published in Cancer Research examined the efficacy of various triazole-containing compounds against breast cancer cell lines. The results indicated that this compound analogs showed enhanced cytotoxicity compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study demonstrated that these compounds could serve as potential leads for developing new antimicrobial agents amid rising antibiotic resistance .
Properties
IUPAC Name |
methyl 2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-33-23(32)18-10-6-5-9-17(18)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYQLDYCQXKQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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